molecular formula C8H5ClO3 B13874288 6-chloro-3-hydroxy-3H-2-benzofuran-1-one

6-chloro-3-hydroxy-3H-2-benzofuran-1-one

Cat. No.: B13874288
M. Wt: 184.57 g/mol
InChI Key: KYMKJVHMWMTJTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-hydroxy-3H-2-benzofuran-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another approach involves the use of proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-hydroxy-3H-2-benzofuran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .

Mechanism of Action

The mechanism of action of 6-chloro-3-hydroxy-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-hydroxy-3H-2-benzofuran-1-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a hydroxyl group and a chlorine atom provides distinct chemical properties that can be leveraged in various applications .

Properties

Molecular Formula

C8H5ClO3

Molecular Weight

184.57 g/mol

IUPAC Name

6-chloro-3-hydroxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H5ClO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,7,10H

InChI Key

KYMKJVHMWMTJTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)OC2O

Origin of Product

United States

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